methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate
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Overview
Description
The compound is an organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The pyrazole ring, in particular, would contribute to the compound’s aromaticity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the carbonyl group could make it a potential hydrogen bond acceptor .Scientific Research Applications
Synthesis and Structural Studies
Research has demonstrated the compound's utility in synthesizing diverse chemical structures, including fused pyrazine rings and related compounds. For instance, Deady and Quazi (1992) detailed the synthesis of 1-Methylisoquinoline-3,4-diamine condensed with α-dicarbonyl compounds to produce fused pyrazine rings, highlighting its versatility in organic synthesis Deady & Quazi, 1992. Additionally, Kovalenko et al. (2019) described a novel synthesis method for methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, emphasizing the importance of intramolecular hydrogen bonding in stabilizing the compound's structure Kovalenko et al., 2019.
Hydrogen-Bonded Molecular Assemblies
Several studies have explored the formation of hydrogen-bonded supramolecular structures involving methyl 4-(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzoate derivatives. For example, Portilla et al. (2007) reported on two isomeric reaction products forming complex hydrogen-bonded sheets and chains, demonstrating the compound's potential in creating intricate molecular architectures Portilla et al., 2007.
Pharmaceutical Applications
The compound's relevance extends to pharmaceutical research, particularly in the synthesis of potential drug candidates. Minegishi et al. (2015) identified a series of indenopyrazoles synthesized from similar compounds, one of which exhibited promising antiproliferative activity toward human cancer cells, underscoring its potential in drug development Minegishi et al., 2015.
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-12-18(11-23-24)20-14-25(13-17-5-3-4-6-19(17)20)21(26)15-7-9-16(10-8-15)22(27)28-2/h3-12,20H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTFRQZWTMTUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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